molecular formula C10H12N4 B3056440 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine CAS No. 714568-70-4

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine

Cat. No. B3056440
M. Wt: 188.23 g/mol
InChI Key: RFVLUEHMLQTRRC-UHFFFAOYSA-N
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Patent
US06908921B2

Procedure details

A suspension of tert-butyl 2-[4(4H-1,2,4-triazol-4-yl)phenyl]ethylcarbamate (250 mg, 0.87 mmol) in EtOAc (4 mL) at 0° C. was saturated with HCl(g). After stirring at 0° C. for two hours, the reaction was concentrated to give 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethanamine, which was used without further purification. LCMS (ES) 189.3 m/z (M+H)+.
Name
tert-butyl 2-[4(4H-1,2,4-triazol-4-yl)phenyl]ethylcarbamate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][NH:14]C(=O)OC(C)(C)C)=[CH:8][CH:7]=2)[CH:5]=1.Cl>CCOC(C)=O>[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][NH2:14])=[CH:10][CH:11]=2)[CH:5]=1

Inputs

Step One
Name
tert-butyl 2-[4(4H-1,2,4-triazol-4-yl)phenyl]ethylcarbamate
Quantity
250 mg
Type
reactant
Smiles
N=1N=CN(C1)C1=CC=C(C=C1)CCNC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1N=CN(C1)C1=CC=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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